molecular formula C22H38N2O2Si2 B1521778 6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1188993-09-0

6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine

Cat. No.: B1521778
CAS No.: 1188993-09-0
M. Wt: 418.7 g/mol
InChI Key: FYIVFWBKWAFZGA-UHFFFAOYSA-N
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Description

This compound features a fused furo[3,2-b]pyridine core with two key substituents:

  • A pyrrolidinylmethyl group modified by a tert-butyldimethylsilyl (TBDMS) ether at the 3-position of the pyrrolidine ring.
  • A trimethylsilyl (TMS) group at the 2-position of the furopyridine system.

The TBDMS group enhances steric protection and lipophilicity, while the TMS group contributes to electronic modulation of the aromatic system.

Properties

IUPAC Name

tert-butyl-dimethyl-[[1-[(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)methyl]pyrrolidin-3-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2O2Si2/c1-22(2,3)28(7,8)25-16-17-9-10-24(14-17)15-18-11-20-19(23-13-18)12-21(26-20)27(4,5)6/h11-13,17H,9-10,14-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIVFWBKWAFZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)CC2=CC3=C(C=C(O3)[Si](C)(C)C)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674115
Record name 6-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188993-09-0
Record name 6-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-(trimethylsilyl)furo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Key Features
Target Compound :
6-((3-((TBDMS-O)methyl)pyrrolidin-1-yl)methyl)-2-TMS-furo[3,2-b]pyridine
Furo[3,2-b]pyridine - TBDMS-protected pyrrolidinylmethyl
- 2-TMS
~C₂₁H₃₅N₂O₂Si₂ ~450 Fused heterocyclic core; dual silyl protection for stability and lipophilicity
3-Allyl-6-(3-((TBDMS-O)methyl)pyrrolidin-1-yl)-2-fluoropyridine
(CAS 1228665-48-2)
Pyridine - Allyl at 3-position
- TBDMS-protected pyrrolidinylmethyl
- 2-F
C₁₉H₃₁FN₂OSi 350.55 Fluorine enhances electronegativity; allyl group introduces reactivity
6-(3-((TBDMS-O)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine
(HB615)
Pyridine - TBDMS-protected pyrrolidinylmethyl
- 2-F, 3-I
C₁₆H₂₆FIN₂OSi 436.38 Halogenated (F, I) for electronic tuning; iodine adds steric bulk
1-(6-(3-((TBDMS-O)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone
(CAS 1228666-50-9)
Pyridine - Acetyl at 3-position
- TBDMS-protected pyrrolidinylmethyl
- 2-F
C₁₈H₂₉FN₂O₂Si 352.52 Ketone functionality for potential hydrogen bonding
(E)-6-(3-((TBDMS-O)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime Nicotinaldehyde - Oxime at aldehyde position
- TBDMS-protected pyrrolidinylmethyl
- 2-F
C₁₈H₂₈FN₃O₂Si ~377 Oxime group introduces polarity and metal-binding capacity

Key Comparative Insights

Pyridine-based analogs (e.g., HB615) prioritize halogenation (F, I) for electronic and steric effects, while the furopyridine system leverages fused-ring aromaticity.

Substituent Impact :

  • TBDMS vs. TMS : TBDMS provides greater steric protection and hydrolytic stability compared to TMS, which is smaller and less stable under acidic/basic conditions.
  • Halogenation : Fluorine (electron-withdrawing) and iodine (bulky, polarizable) in analogs like HB615 modulate electronic properties and intermolecular interactions.

Molecular Weight and Lipophilicity :

  • The target compound’s higher MW (~450 g/mol) and dual silyl groups suggest increased lipophilicity compared to simpler pyridine derivatives (e.g., HB615, MW 436.38), which may influence membrane permeability.

Research and Application Context

  • Synthetic Utility : Silyl-protected pyrrolidine moieties (TBDMS, TMS) are common in intermediates for drug discovery, enabling selective deprotection strategies.
  • Biological Relevance: Fluorinated pyridines (e.g., HB615) are explored in agrochemicals (e.g., ryanodine receptor activators, as in ), while furopyridines have applications in optoelectronics and medicinal chemistry due to their rigid, conjugated systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine

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